4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one
Overview
Description
The compound “4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one” belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The difluoromethyl group at the 4-position and a phenyl group at the 6-position are the key functional groups in this compound .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, a general method for synthesizing similar compounds involves the reaction of readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .Scientific Research Applications
Fluorescence Sensing and Metal Ion Recognition
Research has shown that derivatives of 4-aryl-6-phenylpyrimidin-2(1H)-ones, synthesized through cyclocondensation reactions, exhibit fluorescence properties and have the ability to efficiently sense zinc ions. This indicates potential applications in the development of fluorescent sensors for metal ions, which could be utilized in environmental monitoring and biological studies (Hui Wu et al., 2008).
Antioxidant Activities
A series of 6-aryl-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidine-2(1H)-thione derivatives have been synthesized and shown to exhibit significant antioxidant activity. This suggests potential for these compounds in the development of new antioxidant agents, which could have applications in healthcare and disease prevention (R. Dudhe et al., 2013).
Antifungal, Antioxidant, and Anticancer Activities
Derivatives of 6-(substituted aldehyde)-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidin-2(1H)-one have been synthesized and evaluated for their antifungal, antioxidant, and anticancer activities. The significant biological activities of these compounds highlight their potential in the development of new therapeutic agents for treating various diseases (R. Dudhe et al., 2014).
Structural Analysis and Herbicide Safener Application
The crystal structure of fenclorim, a derivative of 4,6-dichloro-2-phenylpyrimidine, has been analyzed, indicating applications as a commercial herbicide safener. This research contributes to understanding the structural basis for its activity and could inform the design of new agricultural chemicals (Eunjin Kwon et al., 2015).
Synthesis and Antimicrobial Activity
Novel derivatives incorporating the 4-methyl-2-phenylpyrimidine scaffold have been synthesized and evaluated for their antimicrobial activity. The promising results suggest these compounds could serve as leads for the development of new antimicrobial agents (Abhishek Kumar et al., 2016).
Future Directions
Properties
IUPAC Name |
6-(difluoromethyl)-4-phenyl-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-10(13)9-6-8(14-11(16)15-9)7-4-2-1-3-5-7/h1-6,10H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKURXNZMISKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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